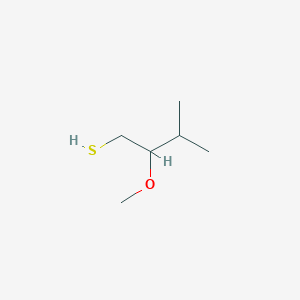

2-Methoxy-3-methylbutane-1-thiol

Description

Overview of Branched Alkoxy-Thiols

Branched alkoxy-thiols represent a unique class of organic molecules characterized by a specific arrangement of functional groups. These compounds possess a branched alkyl chain, an ether linkage (alkoxy group), and a thiol (-SH) group. fiveable.me The presence of both an oxygen and a sulfur atom imparts distinct physical and chemical properties. schoolwires.netslideshare.net

The general structure combines the polarity of the ether and the reactivity of the thiol. Thiols, the sulfur analogs of alcohols, are known to be more acidic. pearson.comlibretexts.org This increased acidity of the thiol proton makes the corresponding thiolate anion a potent nucleophile, a key feature in many chemical reactions. pearson.com The alkoxy group, on the other hand, can influence the molecule's solubility and conformational preferences. fiveable.me The synthesis of such molecules can be approached through various organic chemistry methodologies, often involving the reaction of an appropriate alkyl halide with a sulfur nucleophile like the hydrosulfide (B80085) anion or thiourea (B124793), followed by hydrolysis. libretexts.orglibretexts.orgias.ac.in

Significance of 2-Methoxy-3-methylbutane-1-thiol in Contemporary Chemical Research

While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds of interest in flavor and fragrance chemistry. thegoodscentscompany.com Isomers and related branched alkoxy-thiols are recognized for their potent aroma characteristics. For instance, other methoxy-methyl-butanethiols are known to contribute to the complex aroma profiles of various foods and beverages.

The compound, with its CAS Number 1853074-03-9, is available from specialty chemical suppliers, indicating its use in specific, albeit not widely published, research or development activities. bldpharm.comsigmaaldrich.comchembuyersguide.com Its utility likely lies in its potential as a building block in organic synthesis or as a reference standard in analytical chemistry for the detection of trace volatile sulfur compounds. The combination of the methoxy (B1213986) and thiol functional groups on a branched chain offers a unique scaffold for creating more complex molecules.

Structural Isomerism and Stereochemical Considerations for this compound

The molecular formula of this compound is C6H14OS. bldpharm.com This formula allows for a number of structural isomers, which are compounds with the same molecular formula but different atomic arrangements. Examples of structural isomers include variations in the position of the methoxy group, the thiol group, and the methyl branch on the butane (B89635) chain.

A critical aspect of the chemistry of this compound is its stereochemistry. The molecule contains two chiral centers: the carbon atom bonded to the methoxy group (C2) and the carbon atom bearing the methyl group (C3). The presence of two stereocenters means that the compound can exist as a maximum of four stereoisomers (2^n, where n is the number of chiral centers). These stereoisomers are pairs of enantiomers and diastereomers.

The specific three-dimensional arrangement of the substituents around these chiral centers will significantly influence the molecule's biological and physical properties. The different stereoisomers will rotate plane-polarized light in opposite directions (enantiomers) or have different physical properties such as boiling point and solubility (diastereomers). The separation and characterization of these individual stereoisomers are crucial for understanding their specific activities, a common challenge and area of focus in modern organic chemistry. embibe.combrainly.comchegg.com

| Property | Value | Source |

| Molecular Formula | C6H14OS | bldpharm.com |

| Molecular Weight | 134.24 g/mol | bldpharm.com |

| CAS Number | 1853074-03-9 | bldpharm.comsigmaaldrich.comchembuyersguide.com |

| SMILES Code | CC(C)C(OC)CS | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-methylbutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-5(2)6(4-8)7-3/h5-6,8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQWFPMJCSMVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CS)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Strategies for 2 Methoxy 3 Methylbutane 1 Thiol

Established Synthetic Pathways for Branched Thiols and Alkoxy-Thiols

The construction of thiols, particularly those with branching and additional functional groups like ethers, relies on a range of well-documented synthetic transformations. These methods often involve the conversion of more common functional groups into the desired thiol moiety.

The synthesis of thiols frequently begins with readily available precursors such as alcohols or alkyl halides. ias.ac.in A common and effective strategy involves the conversion of an alcohol to a good leaving group (e.g., tosylate or halide), followed by nucleophilic substitution with a sulfur-containing reagent.

One widely used method proceeds via the formation of an isothiouronium salt. ias.ac.in In this approach, an alkyl halide, derived from the corresponding alcohol (e.g., 2-methoxy-3-methylbutan-1-ol), reacts with thiourea (B124793) to form a stable isothiouronium salt. Subsequent alkaline hydrolysis of this salt liberates the desired thiol in good yield. ias.ac.in This method is advantageous as it often avoids the formation of side products. ias.ac.in

Another prevalent pathway is through the use of thioacetates. The precursor, typically an alkyl halide, is reacted with a thioacetate (B1230152) salt (e.g., potassium thioacetate) to form a thioester. organic-chemistry.orgresearchgate.net This intermediate is then hydrolyzed under basic conditions, such as Zemplén deacylation, or reduced to yield the final thiol. ias.ac.inresearchgate.net This route is valued for its reliability and the relatively mild conditions required for the deprotection step.

A summary of potential precursor strategies applicable to 2-Methoxy-3-methylbutane-1-thiol is presented below.

| Precursor | Intermediate | Reagents for Thiol Formation | General Applicability |

| Alkyl Halide (R-X) | Isothiouronium Salt | 1. Thiourea2. Base (e.g., NaOH, KOH) | Broad for primary and secondary halides |

| Alkyl Halide (R-X) | Thioester (R-SAc) | 1. Potassium Thioacetate2. Base or Reducing Agent (e.g., LiAlH₄) | Effective, good for functional group tolerance |

| Alcohol (R-OH) | Xanthate Ester | 1. NaH, CS₂2. Alkyl Halide3. LiAlH₄ | Good yields, applicable to complex molecules |

| Alkene | Thiol (Anti-Markovnikov) | H₂S, Acid Catalyst or Radical Initiator | Direct, atom-economical for specific structures |

This table presents generalized synthetic strategies for thiols that could be adapted for the synthesis of this compound.

Achieving high chemo- and regioselectivity is critical when multiple functional groups are present. For a molecule like this compound, synthetic methods must selectively introduce the thiol group without affecting the ether linkage.

The anti-Markovnikov addition of hydrogen sulfide (B99878) (H₂S) to a suitable alkene precursor, such as 3-methoxy-3-methylbut-1-ene, represents a highly regioselective and atom-economical approach. ias.ac.in This reaction can be promoted by acid catalysts or under radical conditions to yield the terminal thiol. ias.ac.inorganic-chemistry.org Similarly, the radical addition of thiols to alkenes (thiol-ene reaction) is a powerful method for C-S bond formation with high anti-Markovnikov selectivity. beilstein-journals.org

Photocatalysis has also emerged as a mild and selective method. For instance, visible-light photoredox catalysis can initiate the radical thiol-ene reaction, generating a thiyl radical from a thiol that then adds to an alkene. beilstein-journals.org Such methods offer excellent functional group tolerance, which is essential for synthesizing complex molecules like alkoxy-thiols. beilstein-journals.orgbohrium.com

Stereoselective Synthesis of this compound and its Enantiomers

This compound possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers. The synthesis of a single enantiomer requires stereoselective methods.

A general strategy for the asymmetric synthesis of chiral thiols involves the use of chiral catalysts. Phosphine-catalyzed asymmetric γ-addition of thiols to allenoates has been demonstrated to produce enantioenriched sulfides with high enantiomeric excess (ee). nih.gov While this specific reaction may not be directly applicable, it highlights the potential of chiral nucleophilic catalysis in C-S bond formation. nih.gov

Another approach involves the enantioselective synthesis of 1,2-alkoxy-sulfides. Chiral vanadyl complexes have been successfully used to catalyze the asymmetric intermolecular 1,2-alkoxy-sulfenylation of vinylarenes, yielding products with high enantioselectivity. acs.org Adapting such a strategy could involve the reaction of a suitable alkene with a sulfur source and methanol (B129727) in the presence of a chiral catalyst to establish the C-O and C-S bonds with defined stereochemistry.

Alternatively, a resolution strategy can be employed. A racemic mixture of a precursor, such as a chiral alcohol, can be resolved using enzymatic methods. pnas.org The separated enantiomers can then be converted to the corresponding enantiopure thiols through one of the established pathways described in section 2.1.1. For example, optically active thiols have been synthesized from racemic alkyl halides via reaction with a chiral xanthate, followed by separation of the diastereomeric esters and subsequent decomposition. ias.ac.in

Catalytic Systems in the Formation of Carbon-Sulfur Bonds

Catalysis, particularly transition-metal catalysis, has revolutionized the formation of carbon-sulfur bonds, offering milder conditions and broader substrate scopes compared to classical methods. nih.gov These systems are crucial for efficiently synthesizing complex structures.

Palladium-based catalysts are highly effective for C-S cross-coupling reactions. Well-defined palladium N-heterocyclic carbene (NHC) complexes, such as [Pd(IPr*OMe)(cin)Cl], exhibit high activity for coupling a wide variety of aryl and alkyl thiols with aryl halides. organic-chemistry.org These catalysts are often air- and moisture-stable and can achieve excellent yields at low catalyst loadings, facilitating both oxidative addition and reductive elimination steps. organic-chemistry.org

Copper-catalyzed systems are also widely used for C-S bond formation and are often more economical than palladium systems. nih.gov Copper(I) catalysts can mediate the cross-coupling of aryl halides with thiols. dicp.ac.cn Furthermore, photocatalytic systems using metal complexes (e.g., Ruthenium or Iridium) or organic dyes can generate thiyl radicals under mild, visible-light irradiation, enabling C-S bond formation through radical pathways. beilstein-journals.org

The table below summarizes key catalytic systems relevant to C-S bond formation.

| Catalyst System | Precursor Types | Reaction Type | Key Advantages |

| Palladium-NHC Complexes | Aryl/Alkyl Thiols + Aryl Halides | Cross-Coupling | High activity, low catalyst loading, broad scope. organic-chemistry.org |

| Copper(I) Salts | Thiols + Aryl Halides/Alkyl Halides | Cross-Coupling | Economical, effective for various substrates. nih.govdicp.ac.cn |

| Ruthenium/Iridium Photocatalysts | Thiols + Alkenes | Radical Thiol-Ene | Mild conditions, high selectivity, excellent functional group tolerance. beilstein-journals.org |

| Chiral Phosphines (e.g., TangPhos) | Thiols + Allenoates | Asymmetric γ-Addition | High enantioselectivity for specific substrates. nih.gov |

This table provides an overview of modern catalytic systems that can be employed for the synthesis of thioethers and thiols.

Advanced Synthetic Techniques Relevant to Organosulfur Chemistry

Modern organic synthesis increasingly relies on innovative techniques that enhance efficiency, purification, and the ability to create molecular libraries. Fluorous mixture synthesis is one such advanced strategy.

For the preparation of thiols, FMS could be applied by starting with a set of fluorous-tagged alcohols. This mixture could be converted through several steps (e.g., to halides, then to thioacetates) before a final demixing and deprotection sequence yields a library of individual, pure thiols. pnas.org Fluorous thiols themselves can also be used as reagents or as "catch-and-release" tags in parallel synthesis to facilitate purification. nih.gov For instance, a fluorous thiol can be attached to a substrate, which is then elaborated through several steps, with purification of the fluorous-tagged intermediates achieved by F-SPE. nih.gov This strategy streamlines the synthesis of complex molecules by simplifying the purification of intermediates.

Derivatization Strategies for Alkoxy-Thiol Moieties

The chemical modification of alkoxy-thiols, such as this compound, is primarily dictated by the high reactivity of the sulfhydryl (-SH) group. This functional group serves as a versatile handle for a wide array of transformations, allowing for the introduction of diverse molecular scaffolds. The presence of the methoxy (B1213986) group is also significant; while generally less reactive than the thiol, its electronic and steric influence can modulate the reactivity of the molecule. Derivatization strategies are crucial for applications ranging from the synthesis of complex target molecules to the preparation of analytical standards and functional materials. These strategies can be broadly categorized into oxidation, alkylation via substitution or addition, and modern coupling reactions.

Oxidation to Disulfides, Sulfinic Esters, and Sulfonic Esters

The thiol group is readily susceptible to oxidation, leading to several possible oxidation states of sulfur. The mildest form of oxidation converts two thiol molecules into a disulfide, forming a characteristic S-S linkage. This reaction is of immense importance in biological systems, particularly in the formation of disulfide bridges in proteins from cysteine residues. youtube.com

More advanced oxidative strategies involve the direct esterification of thiols with alcohols to yield sulfinic and sulfonic esters, which are valuable intermediates in organic synthesis. nih.govrsc.org These reactions bypass the need for preparing unstable sulfinyl or sulfonyl chlorides. nih.govrsc.org Various catalytic systems have been developed to facilitate this transformation, often employing an oxidant to enable the coupling. For a substrate like this compound, this would involve reacting it with a chosen alcohol in the presence of a catalyst and an oxidant.

Table 1: Representative Catalytic Systems for Oxidative Esterification of Thiols

| Catalyst System | Oxidant | Product Type | Typical Conditions | Reference |

| Co/N-SiO₂-AC | O₂ | Sulfinic Ester | K₂CO₃, 60–80 °C | nih.gov |

| Electrochemical (Nickel-catalyzed) | - (Anodic Oxidation) | Sulfinic Ester | Ambient Temperature | nih.gov |

| Iodine/Morpholine | - | Disulfide | THF | psu.edu |

| Metal-free, Visible Light | O₂ | α-Keton Thiol Ester | Thioxanthone photocatalyst, EtOAc | acs.org |

Alkylation and Michael Addition Reactions

A common and robust method for derivatizing thiols is through the formation of thioethers via alkylation. This can be achieved through a classic S_N2 reaction with an alkyl halide or through a conjugate addition (Michael addition) to an α,β-unsaturated carbonyl compound. mdpi.com Reagents such as N-substituted maleimides are highly effective for thiol derivatization due to their high specificity and the stability of the resulting thioether bond in aqueous solutions. mdpi.com

Recent research has focused on developing efficient methods for this type of derivatization. For instance, maleic anhydride (B1165640) has been used for the rapid and efficient succination of thiol compounds, including amino acids, peptides, and proteins. mdpi.com This reaction proceeds through a Michael addition followed by a ring-opening of the anhydride, creating a thioether bond and a free carboxylic acid. mdpi.com Similarly, reagents like diethyl 2-methylenemalonate (EMM) have been employed for the rapid derivatization of thiols under acidic conditions, which is advantageous for analytical applications where preserving the oxidation state of the sample is critical. nih.gov For this compound, reaction with EMM would result in the addition of the thiol group across the double bond.

Table 2: Thiol Derivatization via Michael Addition

| Reagent | Reaction Type | Key Feature | Resulting Derivative of this compound | Reference |

| Maleic Anhydride | Michael Addition / Ring Opening | Rapid succination at room temperature | S-(1-carboxy-2-(2-methoxy-3-methylbutyl)thio)ethane | mdpi.com |

| N-Ethylmaleimide | Michael Addition | High specificity and stability in aqueous solutions | N-Ethyl-2-((2-methoxy-3-methylbutyl)thio)succinimide | mdpi.com |

| Diethyl 2-methylenemalonate (EMM) | Michael Addition | Rapid reaction under acidic conditions | Diethyl 2-((2-methoxy-3-methylbutyl)thiomethyl)malonate | nih.gov |

| γ-Alkoxybutenolides | 1,4-Addition | Catalyzed by tertiary amines, fast and quantitative | 4-((2-Methoxy-3-methylbutyl)thio) substituted lactone | scispace.com |

Advanced Coupling Strategies: Thiol-Ene and Thiol-Yne Reactions

"Click chemistry" has provided highly efficient and versatile tools for molecular synthesis, with the thiol-ene and thiol-yne reactions being prime examples applicable to sulfhydryl compounds. d-nb.info These reactions proceed via a radical-mediated mechanism, which can be initiated by photo- or thermal energy. d-nb.info The thiol-ene reaction involves the addition of a thiol across a double bond (ene), while the thiol-yne reaction involves the addition of two equivalents of a thiol across a triple bond (yne). d-nb.info

These methods offer significant advantages, including mild reaction conditions, high yields, tolerance of a wide range of functional groups, and the absence of major side-reactions. d-nb.infoacs.org For an alkoxy-thiol like this compound, these strategies allow for its covalent attachment to polymers containing pendant vinyl groups or the synthesis of complex architectures by reacting with multifunctional ene or yne compounds. acs.org The resulting thioether linkages are stable, making this a powerful derivatization strategy for materials science and bioconjugation applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural determination of organic molecules like 2-Methoxy-3-methylbutane-1-thiol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Techniques

One-dimensional NMR techniques, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the thiol (-SH) proton, the methylene (B1212753) protons adjacent to the sulfur (-CH₂-S), the methine proton (-CH-), the methoxy (B1213986) protons (-OCH₃), and the diastereotopic methyl protons of the isopropyl group. The chemical shift (δ) of each signal, its integration (relative number of protons), and its multiplicity (splitting pattern due to spin-spin coupling) are key to assigning each proton to its position in the molecular structure.

¹³C NMR Spectroscopy: This method detects the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment (e.g., carbons bonded to oxygen or sulfur appear at characteristic chemical shifts).

Table 1: Predicted NMR Data for this compound Note: The following data are predicted values and may vary based on solvent and experimental conditions. Actual experimental data for this specific compound is not widely published.

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| 1 (-CH₂SH) | ~ 2.5 - 2.7 | ~ 25 - 30 |

| 2 (-CHOCH₃) | ~ 3.2 - 3.5 | ~ 85 - 90 |

| 3 (-CH(CH₃)₂) | ~ 1.8 - 2.0 | ~ 30 - 35 |

| 4 (-CH(CH₃)₂) | ~ 0.9 - 1.0 | ~ 18 - 22 |

| Methoxy (-OCH₃) | ~ 3.3 | ~ 55 - 60 |

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

To confirm the bonding framework and elucidate the stereochemistry, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to one another. For instance, it would show a correlation between the methine proton at position 3 and the protons of the adjacent methyl and methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom in the backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the entire molecular structure, for example, by showing a correlation from the methoxy protons to the carbon at position 2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Thiols

Due to their volatility, low-molecular-weight thiols are ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). scispace.com The GC separates the volatile compounds in a mixture before they enter the mass spectrometer for detection. scispace.commdpi.com Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by selecting a specific parent ion and fragmenting it further to produce characteristic daughter ions, which is particularly useful for detecting trace-level thiols in complex matrices like wine or coffee. mdpi.comresearchgate.net

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 134, corresponding to its molecular weight. sigmaaldrich.comnih.gov Key fragmentation patterns would likely involve the loss of the thiol group, the methoxy group, and cleavage at the branched carbon, leading to characteristic fragment ions.

Table 2: Potential Mass Fragments for this compound in GC-MS

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 134 | [C₆H₁₄OS]⁺ | Molecular Ion ([M]⁺) |

| 101 | [M - SH]⁺ | Loss of the sulfhydryl radical |

| 87 | [C₄H₇O]⁺ | Cleavage alpha to the sulfur atom |

| 75 | [C₃H₇O]⁺ | McLafferty rearrangement or other cleavage |

| 59 | [C₂H₃O]⁺ | Fragment containing the methoxy group |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Thiol Analysis

For less volatile thiols or for analyses requiring minimal sample preparation, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is an increasingly common method. researchgate.netnih.gov This technique often involves derivatization of the thiol group to improve chromatographic retention and ionization efficiency. nih.govnih.gov HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments, which greatly aids in identification. nih.govacs.org

Vibrational Spectroscopy Applications for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation at various wavelengths. For this compound, the spectrum would exhibit characteristic absorption bands corresponding to its ether and thiol moieties.

The S-H stretching vibration of the thiol group typically appears as a weak but sharp band in the region of 2550-2600 cm⁻¹. This peak is highly characteristic and its presence is a strong indicator of a thiol. The C-S stretching vibration is usually found in the 600-800 cm⁻¹ range. The prominent C-O-C stretching vibration from the ether group is expected to produce a strong signal between 1070 and 1150 cm⁻¹. Additionally, C-H stretching vibrations from the alkane backbone would be observed in the 2850-3000 cm⁻¹ region. While specific experimental data for this compound is not widely published, analysis of related thiol compounds confirms these characteristic absorption regions. google.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850 - 3000 | Strong |

| Thiol S-H | Stretching | 2550 - 2600 | Weak, Sharp |

| Ether C-O-C | Asymmetric Stretching | 1070 - 1150 | Strong |

| Thiol C-S | Stretching | 600 - 800 | Weak to Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly effective for detecting non-polar bonds. For this compound, the S-H and C-S bonds, which can be weak in an IR spectrum, often produce strong and easily identifiable signals in a Raman spectrum. researchgate.net The symmetric vibrations of the molecule's carbon skeleton are also typically Raman-active. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational modes, allowing for a confident identification of its functional groups and structural features. fiu.edu

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850 - 3000 | Strong |

| Thiol S-H | Stretching | 2550 - 2600 | Strong |

| Ether C-O-C | Stretching | 1070 - 1150 | Weak to Medium |

| Thiol C-S | Stretching | 600 - 800 | Strong |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides data on bond lengths, bond angles, and stereochemistry. For a compound like this compound, which is likely a liquid at ambient temperature, XRD analysis would require it to be crystallized, either at low temperatures or by preparing a solid crystalline derivative. mdpi.com Although no specific crystal structure data for this compound is available in published literature, the technique has been successfully used to fully corroborate the absolute configuration of structurally related chiral thiols, such as by analyzing a crystalline thioester derivative. researchgate.net This approach confirms the exact spatial relationship between the methoxy, methyl, and thiol groups, which is crucial for understanding its chemical and sensory properties.

Advanced Hyphenated Techniques for Complex Mixture Analysis

To identify and quantify trace-level aroma compounds like this compound in complex samples such as food and beverages, highly sensitive hyphenated techniques are required.

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. nih.gov As the separated compounds elute from the GC column, they are split between a conventional detector (like a mass spectrometer) and a sniffing port, where a trained panelist can assess the odor quality and intensity. mdpi.com

| Compound | Retention Index (RI) | Odor Descriptor at Sniffing Port | Flavor Dilution (FD) Factor |

|---|---|---|---|

| Compound X | 980 | Fruity, ester-like | 64 |

| This compound (Hypothetical) | 1050 | Sulfurous, tropical, catty | 1024 |

| Compound Y | 1120 | Green, leafy | 128 |

| Compound Z | 1215 | Roasted, nutty | 256 |

Stable Isotope Dilution Analysis (SIDA) is the benchmark method for the accurate quantification of trace and ultra-trace level compounds. researchgate.net The technique involves synthesizing an isotopically labeled version of the target analyte—for instance, this compound containing deuterium (B1214612) (²H) or carbon-13 (¹³C)—to serve as an internal standard. tum.de

A precise amount of this labeled standard is added to the sample at the beginning of the analytical procedure. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same losses during extraction, cleanup, and injection. The sample is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer can distinguish between the native analyte and the heavier labeled standard based on their different mass-to-charge (m/z) ratios. By comparing the peak areas of the two, the exact concentration of the native compound in the original sample can be calculated with high accuracy and precision, correcting for any procedural inconsistencies. tum.deresearchgate.net

| Compound | Formula | Molecular Weight (g/mol) | Key Mass Fragment (m/z) for GC-MS |

|---|---|---|---|

| This compound (Analyte) | C₆H₁₄OS | 134.24 | e.g., 134 |

| [²H₃]-2-Methoxy-3-methylbutane-1-thiol (Internal Standard) | C₆H₁₁²H₃OS | 137.26 | e.g., 137 |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 3-mercapto-2-methylpentan-1-ol |

Spectrophotometric Methods for Thiol Detection and Quantification

Spectrophotometry offers a rapid, cost-effective, and widely accessible approach for the detection and quantification of thiol compounds, including this compound. These methods are predicated on the reaction of the thiol group with a specific chromogenic reagent, which results in a colored product. The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of the thiol in the sample. This relationship is governed by the Beer-Lambert Law.

The most prevalent spectrophotometric method for thiol quantification revolves around the use of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). bmglabtech.comfishersci.com This technique is valued for its specificity towards sulfhydryl groups at neutral pH, its high molar extinction coefficient, and the rapid nature of the reaction. fishersci.com

The reaction mechanism involves the cleavage of the disulfide bond in DTNB by the thiol (R-SH), in this case, this compound. This reaction yields a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion. bmglabtech.comfishersci.com The TNB²⁻ dianion exhibits a characteristic intense yellow color in aqueous solutions at neutral and alkaline pH, with a maximum absorbance at 412 nm. bmglabtech.com

The quantification of this compound can be achieved through two primary approaches using the DTNB assay:

Molar Extinction Coefficient Calculation: The concentration of the thiol can be directly calculated using the Beer-Lambert Law (A = εbc), where 'A' is the measured absorbance, 'ε' (epsilon) is the molar extinction coefficient of the TNB²⁻ product, 'b' is the path length of the cuvette, and 'c' is the molar concentration of the thiol. The molar extinction coefficient for TNB²⁻ is subject to some variation depending on the solvent and pH, but a widely accepted value at pH 8.0 is 14,150 M⁻¹cm⁻¹. fishersci.combroadpharm.com Other reported values include 13,600 M⁻¹cm⁻¹ and 14,100 M⁻¹cm⁻¹. bmglabtech.comnih.gov

Calibration Curve Method: A more common and often more accurate method involves the generation of a standard calibration curve. This is accomplished by preparing a series of solutions with known concentrations of a standard thiol compound, such as cysteine or glutathione. bmglabtech.comnovusbio.com These standards are reacted with DTNB, and their absorbance at 412 nm is measured. The resulting data of absorbance versus concentration is plotted to create a linear calibration curve. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance under the same conditions and interpolating the concentration from the standard curve. novusbio.comresearchgate.net

While the DTNB assay is robust, certain experimental parameters must be carefully controlled for accurate results. The reaction is pH-dependent, with optimal conditions typically between pH 7 and 8. fishersci.comsigmaaldrich.com The presence of other reducing agents in the sample matrix can potentially interfere with the assay. Furthermore, the stability of the colored product should be considered, although it is generally stable for a sufficient duration for measurement. novusbio.com

An alternative chromogenic reagent for thiol quantification is 4,4'-dithiodipyridine (4-DPS). The reaction of 4-DPS with a thiol releases 4-thiopyridone, a chromophore with a strong absorbance at approximately 324 nm. nih.gov A key advantage of 4-DPS is its effectiveness over a wider pH range, including more acidic conditions, compared to DTNB. nih.gov This can be particularly useful for analyzing samples in acidic matrices, such as certain beverages. acs.org

Detailed Research Findings

While specific studies detailing the spectrophotometric quantification of this compound are not extensively reported in publicly available literature, the principles of the DTNB and 4-DPS assays are broadly applicable to volatile thiols. Research on analogous compounds in complex matrices like wine and beer demonstrates the utility of these methods, often as a preliminary or complementary technique to more sophisticated chromatographic analyses. mdpi.comresearchgate.net For instance, studies on other potent thiols in wine have utilized derivatization with reagents like DTDP (a 4-DPS analogue) prior to analysis. acs.org

The following data tables illustrate the expected results from a spectrophotometric analysis of this compound using the DTNB method. Table 4.6.1 presents a hypothetical calibration curve generated with a standard thiol, and Table 4.6.2 shows the determination of this compound concentration in a sample based on this calibration.

Table 4.6.1: Example Calibration Data for Thiol Quantification using the DTNB Assay This table presents hypothetical data for a standard thiol (e.g., Cysteine) to illustrate the construction of a calibration curve. The absorbance is measured at 412 nm in a 1 cm cuvette.

| Standard Concentration (µM) | Absorbance (412 nm) |

| 0 | 0.000 |

| 15.63 | 0.221 |

| 31.25 | 0.440 |

| 62.50 | 0.882 |

| 125.00 | 1.765 |

| 250.00 | 3.530 |

Table 4.6.2: Quantification of this compound in a Sample This table demonstrates the use of the calibration curve from Table 4.6.1 to determine the concentration of this compound in a hypothetical sample.

| Sample ID | Absorbance (412 nm) | Calculated Concentration (µM) |

| Sample A | 0.654 | 46.38 |

| Sample B | 1.239 | 87.87 |

Note: The calculated concentration is determined by interpolating the absorbance value on the linear regression of the data in Table 4.6.1.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Approaches for Electronic Structure and Reactivity of Thiols

Quantum chemical methods are essential for describing the electronic structure and predicting the reactivity of thiol compounds. These approaches model the behavior of electrons in molecules to calculate energies, geometries, and other electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. acs.org It is employed to calculate molecular properties such as energy, geometry, and electronic distribution, offering a balance between accuracy and computational cost. acs.org The reactivity of thiols, including their role in processes like hydrothiolation of alkynes or thio-Michael additions, is frequently studied using DFT. rsc.orgacs.org

Several studies have assessed the performance of various DFT functionals for describing the potential energy surfaces and reaction energies of thiols. nih.gov Functionals like PBE and B3LYP can sometimes fail to predict stable intermediates in reactions involving thiolates due to delocalization error, which spuriously stabilizes the pre-reaction complex. nih.gov In contrast, functionals with a high component of exact exchange, such as M06-2X and ωB97X-D, often provide more accurate results for thiol reactions. nih.govrsc.org For example, a comparative analysis of garlic metabolites found the B3LYP functional, when paired with a C-PCM solvation model, was suitable for determining thermodynamic and global chemical activity descriptors. nih.gov DFT calculations have also been used to investigate reaction energy profiles, where the transition state energy barrier provides insight into the kinetics and potential toxicity mechanisms of compounds that react with thiols. acs.org

The choice of functional and basis set is critical. For instance, in modeling the covalent modification of biological thiols, while ωB97X-D and M06-2X were found to be reasonably accurate, no single method provided quantitative accuracy across all tested electrophiles, highlighting the complexity of these systems. nih.gov

Table 1: Performance of Selected DFT Functionals in Thiol Research

| Functional | Application Area | Key Findings |

|---|---|---|

| M06-2X | pKa prediction, reaction energetics | Often provides the best performance for predicting thiol pKa values and reaction energies. rsc.orgacs.orgnih.gov |

| ωB97X-D | pKa prediction, reaction energetics | Reasonably accurate for reaction energies and provides excellent results for pKa prediction when combined with explicit solvent models. nih.govfigshare.com |

| B3LYP | General reactivity, pKa prediction | Commonly used, but may show significant errors in pKa calculations without explicit solvent models and can fail to predict certain stable intermediates. acs.orgnih.govfigshare.commdpi.com |

| PBE0 | Reaction energetics | Shows improved performance over functionals like PBE and B3LYP due to its handling of the exchange enhancement factor. nih.gov |

Semiempirical quantum chemistry methods offer a computationally less expensive alternative to DFT, making them suitable for larger molecular systems or high-throughput screening. nih.gov These methods use parameters derived from experimental data to simplify calculations. While methods like AM1 and PM3 can be qualitatively useful, they may not be quantitatively reliable for reaction energetics. nih.govscielo.br

The RM1 method has been shown to be an improvement over older semiempirical models for sulfur-containing compounds. scielo.brtandfonline.com For example, studies on thio-compounds found that while AM1 and PM3 incorrectly predicted the stability of certain tautomers, the RM1 method's results were in very good agreement with higher-level DFT calculations. scielo.br These methods are valuable for initial conformational searches and for providing a basic description of reaction mechanisms before employing more accurate, but computationally intensive, DFT or ab initio methods. nih.govtandfonline.com

Prediction of Acid-Base Properties (pKa) and Ionization States of Thiols

The acid dissociation constant (pKa) is a crucial parameter that determines the ionization state of a thiol group at a given pH. tandfonline.com The reactivity of a thiol is highly dependent on its pKa, as the deprotonated thiolate form (RS⁻) is a much stronger nucleophile than the neutral thiol (RSH). conicet.gov.ar Computational methods are invaluable for predicting the pKa of thiols, especially since experimental measurements can be challenging due to the low acidity and instability of some of these compounds. acs.org

DFT calculations have been extensively used to predict thiol pKa values. acs.orgnih.gov The accuracy of these predictions is highly sensitive to the choice of the DFT functional, the basis set, and the solvation model used. acs.orgnih.govresearchgate.net Studies have systematically evaluated numerous functionals and basis sets to find the most reliable methods. For pKa prediction in DMSO, the M06-2X functional combined with the 6-311++G(2df,2p) basis set was found to yield the best performance, reproducing experimental values with a standard deviation of about 0.5 pKa units. acs.orgnih.govresearchgate.net For aqueous solutions, the M06-2X method with the SMDsSAS solvation model also provided high precision. rsc.orgresearchgate.net

A significant finding is that the inclusion of explicit solvent molecules, particularly water, in the computational model can dramatically improve the accuracy of pKa predictions. figshare.comwayne.edu Calculations using an implicit solvent model alone can lead to large errors, but adding one to three explicit water molecules hydrogen-bonded to the sulfur atom can lower the average error to within one pKa unit for high-performing functionals like ωB97XD. figshare.comwayne.edu

Table 2: Comparison of Computational Methods for Thiol pKa Prediction in Aqueous Solution

| Method | Solvation Model | Key Feature | Average Error (pKa units) |

|---|---|---|---|

| M06-2X | SMDsSAS (implicit) | Optimal precision among tested implicit models. | RMSE of 0.77. rsc.orgresearchgate.net |

| Various Functionals | SMD (implicit) | Average errors are high without explicit water. | ~10. figshare.com |

| M06-2X, PBEPBE, etc. | SMD + 1 explicit H₂O | Inclusion of one water molecule lowers error significantly. | ~1.5 - 2.0. figshare.com |

| ωB97XD / 6-311++G(d,p) | SMD + 3 explicit H₂O | Provides the best results for the test set. | +0.15 ± 0.58. figshare.comwayne.edu |

| B3LYP / 6-311++G(d,p) | SMD + 3 explicit H₂O | Performs well, though slightly underestimating pKa. | -0.78 ± 0.79. figshare.comwayne.edu |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the conformational landscape and intermolecular interactions of flexible molecules like 2-Methoxy-3-methylbutane-1-thiol.

The process involves systematically rotating the molecule's dihedral angles and calculating the potential energy at each step using quantum chemical methods like DFT or semiempirical methods. scielo.bracs.org This generates a potential energy surface, from which low-energy minima corresponding to stable conformers can be identified. For example, computational studies on diphenylthiourea have used DFT to explore how different conformations affect vibrational spectra. acs.org Similarly, research on 2-phenylethanethiol (B1584568) has identified multiple stable conformers arising from the orientation of the thiol group and its interaction with the phenyl ring. acs.org For this compound, the key dihedral angles to investigate would be around the C-C, C-S, and C-O bonds to determine the preferred spatial arrangement of the methoxy (B1213986), methyl, and thiol groups.

The thiol group can participate in a variety of non-covalent intermolecular interactions that are critical to its function in chemical and biological environments. These interactions include hydrogen bonding and van der Waals forces.

Thiols can act as both hydrogen bond donors (S-H···A, where A is an acceptor like O or S) and acceptors (D-H···S, where D is a donor like O or N). acs.org While generally weaker than those involving oxygen, these sulfur-centered hydrogen bonds are significant. Computational studies on dimers of 2-phenylethanethiol and its alcohol analog have explored the competition between S–H···S, S–H···O, and O–H···S hydrogen bonds, revealing a preferential order of interaction strength. acs.org Thiols can also form S–H/π interactions with aromatic rings. nih.gov

Molecular dynamics (MD) simulations are particularly useful for studying these interactions in a dynamic environment, such as in solution or within a protein binding pocket. nih.govacs.org MD simulations model the movement of atoms over time, providing insight into the flexibility of molecules and the stability of intermolecular complexes. acs.org For this compound, MD simulations could be used to study its self-association in a non-polar solvent or its interaction with other molecules, revealing how the interplay of its methoxy and thiol functional groups dictates its binding preferences and behavior in a complex environment.

Solvation Model Effects on Chemical Behavior and Reactivity

The chemical behavior of thiols, including this compound, is profoundly influenced by the surrounding solvent. Solvation models in computational chemistry are essential tools for predicting and rationalizing these effects, which can alter everything from acid dissociation constants (pKa) to reaction kinetics and mechanisms. These models are broadly categorized into implicit and explicit approaches, often used in conjunction with methods like Density Functional Theory (DFT). bilkent.edu.trwayne.edunih.gov

Implicit and Explicit Solvation Models

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. nih.govresearchgate.netacs.org These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on a solute molecule. For instance, the SMD model has been used to demonstrate that polar solvents can significantly influence the reactivity of thiols in reactions like the TEMPO-initiated thiol-ene reaction, with methanol (B129727) showing higher reactivity compared to less polar solvents like tetrahydrofuran (B95107) and chloroform. researchgate.netrsc.org However, standard implicit models can struggle to accurately predict properties that depend heavily on specific solute-solvent interactions, such as hydrogen bonding. wayne.edugoogle.com

Explicit solvent models address this by including a number of individual solvent molecules (e.g., water) in the calculation. bilkent.edu.trwayne.edu This approach, often called a cluster-continuum or explicit-implicit model, provides a more realistic depiction of the immediate solvent environment. wayne.edugoogle.com Studies on thiol pKa prediction have shown that including even a few explicit water molecules that can hydrogen-bond with the thiol or thiolate group dramatically improves the accuracy of the calculations compared to using an implicit model alone. wayne.edunih.govacs.org For a molecule like this compound, the ether oxygen and the thiol group could both participate in specific hydrogen bonding, making this hybrid approach particularly relevant.

Solvent Effects on Thiol Acidity (pKa)

The acidity of the thiol group (R-SH) is a fundamental property that dictates its nucleophilicity and role in many chemical reactions. nih.govconicet.gov.ar Computational studies have made significant strides in accurately predicting the pKa of thiols. The choice of the solvation model is critical. Research has shown that using the SMD implicit model alone can lead to large errors in calculated pKa values for thiols. nih.govacs.org However, combining the SMD model with a few explicit water molecules can reduce the average error to within one pKa unit. wayne.eduacs.org Further refinements, such as using specific atomic radii like the Bondi radii instead of default values within the SMD model, have also been shown to substantially improve the accuracy of predicted solvation free energies for ions, which is a key component of the pKa calculation, reducing errors from ~7 pKa units to ~1 pKa unit for a set of 45 thiols. marquette.edu

The following table illustrates the impact of the computational model on the calculated pKa of a simple thiol, methanethiol (B179389), demonstrating the importance of including explicit solvent molecules.

Table 1: Effect of Solvation Model on Calculated pKa of Methanethiol

| Computational Method (Functional/Basis Set) | Solvation Model | Calculated pKa | Error (pKa units) |

|---|---|---|---|

| B3LYP/6-31+G(d,p) | SMD (Implicit only) | 14.8 | +4.5 |

| B3LYP/6-31+G(d,p) | SMD + 1 Explicit H₂O | 11.3 | +1.0 |

| ωB97XD/6-31+G(d,p) | SMD (Implicit only) | 13.8 | +3.5 |

| ωB97XD/6-31+G(d,p) | SMD + 3 Explicit H₂O | 10.2 | -0.1 |

Data derived from studies by Schlegel and co-workers, showing the significant improvement in pKa prediction for methanethiol (Experimental pKa ≈ 10.3) when explicit water molecules are added to the SMD implicit solvation model. wayne.edunih.govacs.org The error represents the deviation from the experimental value.

Solvent Effects on Reaction Kinetics and Mechanisms

Solvents can dramatically alter the rates and even the preferred mechanisms of reactions involving thiols. In radical reactions like the thiol-ene reaction, the solvent's polarity can have a more pronounced effect on certain steps. acs.org For example, computational studies have shown that the chain transfer step, which involves hydrogen atom abstraction from the thiol, is more sensitive to the solvent's dielectric constant than the propagation step. researchgate.netacs.org Non-polar solvents can increase the rate of chain transfer reactions. researchgate.net This is attributed to the stabilization of radical intermediates in the transition state by the solvent. acs.org

For ionic reactions, such as the thiol-Michael addition, the role of the solvent is equally critical. The reaction often proceeds via a deprotonated thiolate, and the ability of the solvent to stabilize this charged intermediate and the corresponding transition states is key. nih.gov DFT calculations using the M06-2X functional with the SMD solvation model have been successful in predicting the thermodynamics of these reactions. nih.gov

The table below summarizes findings on how solvent polarity affects the reaction barriers for different steps in a model thiol-ene reaction.

Table 2: Calculated Activation Barriers for a Model Thiol-Ene Reaction in Different Solvents

| Solvent | Dielectric Constant (ε) | Propagation Step (ΔG‡, kcal/mol) | Chain Transfer Step (ΔG‡, kcal/mol) |

|---|---|---|---|

| Toluene | 2.4 | 5.8 | 4.1 |

| Dichloromethane (DCM) | 8.9 | 5.5 | 5.0 |

| Acetonitrile | 37.5 | 5.3 | 5.4 |

| Water | 78.4 | 5.2 | 5.9 |

Illustrative data based on DFT studies of thiol-ene reactions. researchgate.netacs.org The data shows that as solvent polarity increases, the activation barrier (ΔG‡) for the propagation step slightly decreases, while the barrier for the chain transfer step notably increases, highlighting the differential effect of solvation on reaction pathways.

For this compound, its reactivity would be similarly modulated. In polar, protic solvents like water or methanol, hydrogen bonding to both the ether and thiol groups would influence conformational preferences and the acidity of the S-H bond. In non-polar solvents, intramolecular interactions might play a more significant role. The choice of solvation model would therefore be paramount in accurately predicting its behavior in different chemical environments.

Biological and Biochemical Research Insights

Role in Inter-species Chemical Communication (Semiochemistry) of Related Thiols

Volatile sulfur compounds (VSCs), including various thiols, are significant semiochemicals, acting as signaling molecules in the interactions between different species. researchgate.net These compounds are noted for their low odor thresholds, making them effective messengers in diverse ecosystems. nih.gov For instance, certain thiols are recognized as crucial semiochemicals in the scent-marking behavior of mammals like leopards and domestic cats. wikipedia.org

In the context of plant-microbe interactions, microbial volatile organic compounds (MVOCs) that contain thiol moieties play a vital role. researchgate.net These compounds can diffuse through soil and air, facilitating communication and influencing the behavior of surrounding organisms. researchgate.netresearchgate.net For example, some microbial thiols can attract or deter insects, while others can influence plant growth or defense mechanisms. researchgate.net The production of these volatile thiols by microorganisms can vary depending on the species, substrate, and environmental conditions. researchgate.net

The table below provides examples of related thiols that have been identified as semiochemicals.

| Compound Name | Role in Semiochemistry |

| 3-Mercapto-3-methylbutan-1-ol (MMB) | Found in the urine of leopards and domestic cats, acting as a key semiochemical in male scent-marking. wikipedia.org |

| (Methylthio)methanethiol (MTMT) | A semiochemical found in male mouse urine that attracts female mice. acs.orgpnas.org |

| 3-Methyl-1-butanethiol | Reported in the scent markings of the striped skunk (Mephitis mephitis). nih.gov |

Enzymatic Transformations and Metabolic Pathways of Thiols

The formation and breakdown of thiols are often mediated by specific enzymatic reactions, a field of growing interest in flavor chemistry and biotechnology. d-nb.info Enzymes play a crucial role in releasing volatile thiols from non-volatile precursors. d-nb.info A key process involves the cleavage of carbon-sulfur bonds in cysteine-S-conjugates by enzymes known as cysteine-S-conjugate β-lyases, which are found in various microorganisms. d-nb.info This enzymatic action liberates sensorially active thiols from their precursor forms. d-nb.info

For example, in the production of certain food flavors, the enzymatic degradation of L-methionine is a critical step in the formation of volatile sulfur compounds. nih.govresearchgate.net This process can involve transamination, where an aminotransferase enzyme converts L-methionine to an intermediate that is subsequently transformed into volatile thiols. nih.gov

The synthesis of thiols can also be achieved through biocatalytic methods. Lipases have been used for the synthesis and hydrolysis of thioesters, providing a route to generate thiol-containing flavor compounds. d-nb.info More recently, ketoreductase (KRED) enzymes have been identified for their ability to produce chiral 1,3-mercaptoalkanols, which are important aroma compounds. thieme-connect.com

The degradation of some thiols can also be enzymatically driven. For instance, studies on human saliva have shown that the breakdown of 3-mercapto-3-methylbutan-1-ol (MMB) is likely induced by enzymatic activity. wikipedia.org

Thiols are integral to the function of many enzymes, particularly those containing iron-sulfur (Fe-S) clusters. researchgate.net These clusters are essential cofactors in a wide range of biological processes, including respiration and DNA repair. researchgate.netnih.gov The biogenesis of Fe-S clusters is a complex process that relies on a specialized multi-protein machinery. researchgate.netmdpi.com

A key enzyme in this process is a cysteine desulfurase, such as IscS, which provides the sulfur required for cluster assembly. mdpi.complos.org This enzyme extracts sulfur from cysteine and transfers it as a persulfide to a scaffold protein where the Fe-S cluster is built. researchgate.netmdpi.complos.org The thiolate groups of cysteine residues in the scaffold protein and other assembly proteins play a crucial role in ligating the iron ions and coordinating the cluster formation. mdpi.com

Glutaredoxins and thioredoxins, which are thiol-disulfide oxidoreductases, are also involved in the assembly and protection of Fe-S proteins. researchgate.netnih.gov They help to maintain the thiol groups of the proteins in a reduced state, which is necessary for their function. researchgate.net The reversible oxidation and reduction of protein thiols is a key regulatory mechanism. nih.govphysiology.org

Some tRNA modification enzymes that catalyze the formation of thiolated nucleosides, which are important for accurate protein translation, have been shown to contain a [3Fe-4S] cluster that is essential for their activity. pnas.org This highlights a direct link between Fe-S clusters and the process of translation in archaea and eukaryotes. pnas.org

Receptor Binding Mechanisms and Olfactory Response Pathways for Related Thiols

The perception of odors, including those of thiols, is initiated by the binding of odorant molecules to olfactory receptors (ORs) located in the cell membranes of olfactory sensory neurons. wikipedia.orgresearchgate.net These receptors are typically G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov The interaction between an odorant and an OR is not usually highly specific; a single odorant can bind to multiple ORs with varying affinities, and a single OR can recognize a range of different odorants. acs.orgwikipedia.org

A significant finding in the study of thiol olfaction is the crucial role of metal ions, particularly copper. acs.orgpnas.org It has been proposed that ORs that detect thiols are metalloproteins. pnas.orgwikipedia.org Evidence suggests that copper ions act as essential cofactors for the detection of certain thiols. pnas.orgnih.gov The theory is that the thiol and a copper ion form a complex that then interacts with the receptor, leading to a highly sensitive detection mechanism. nih.gov For example, the mouse olfactory receptor MOR244-3 has been shown to require copper to respond to the thiol semiochemical (methylthio)methanethiol. acs.orgpnas.org

The binding of an odorant to its receptor triggers a conformational change in the receptor, which in turn activates an olfactory-specific G protein (Gαolf). wikipedia.org This initiates an intracellular signaling cascade, leading to the production of cyclic AMP (cAMP), which ultimately results in a nerve impulse being sent to the brain for the perception of smell. wikipedia.org

Microbial Volatile Organic Compounds (MVOCs) Containing Thiol Moieties and their Ecological Interactions

Microorganisms, including bacteria and fungi, produce a diverse array of volatile organic compounds (VOCs), many of which contain thiol groups. researchgate.netnih.gov These microbial volatile organic compounds (MVOCs) are metabolic byproducts that can easily evaporate and diffuse through the environment, acting as chemical signals in various ecological interactions. researchgate.netmdpi.combohrium.com

The production and composition of these thiol-containing MVOCs are influenced by factors such as the microbial species, the substrate they are growing on, and environmental conditions like temperature and water availability. researchgate.net These compounds play a significant role in microbe-microbe and plant-microbe interactions. researchgate.netmdpi.com

In the context of ecological interactions, these MVOCs can have several functions:

Communication: They facilitate "chemical conversations" between microorganisms, allowing for both intra- and inter-species signaling. researchgate.net

Plant Growth Promotion: Some MVOCs can stimulate plant growth and development. researchgate.netresearchgate.netmdpi.com

Defense: They can act as attractants or deterrents for insects and can inhibit the growth of pathogenic fungi and bacteria. researchgate.netresearchgate.net

The table below lists some general classes of MVOCs and their ecological roles.

| Class of MVOC | Ecological Role |

| Thiols | Act as signaling molecules (semiochemicals) in non-aqueous habitats. researchgate.net Can attract or deter other organisms. researchgate.net |

| Alcohols (e.g., 1-octen-3-ol) | Functions as a hormone in many fungal species and can be an attractant or deterrent for arthropods. researchgate.net |

| Terpenoids | Involved in plant-microbe and microbe-microbe interactions. researchgate.net |

| Esters | Contribute to the aroma profiles of foods and can act as signaling molecules. researchgate.net |

Applications in Advanced Chemical Systems and Materials

Functionalization in Organic Synthesis as Reagents and Intermediates

In organic synthesis, the utility of a compound is defined by the reactivity of its functional groups. 2-Methoxy-3-methylbutane-1-thiol possesses a primary thiol group, which is a versatile functional handle for constructing more complex molecular architectures. The thiol group can act as a potent nucleophile, particularly in its deprotonated thiolate form, enabling it to participate in a variety of substitution and addition reactions.

A particularly powerful and widely used method for incorporating thiols is the thiol-ene "click" reaction. This reaction involves the radical-mediated addition of a thiol's S-H bond across a carbon-carbon double bond (an alkene or "ene") researchgate.netresearchgate.net. This process is highly efficient, often proceeds with high yield, is tolerant of many other functional groups, and can be initiated by light (photoinitiation) or thermal radical initiators researchgate.net. Due to these favorable characteristics, the thiol-ene reaction provides a robust method for covalently linking this compound to molecules containing an alkene, thereby serving as a key functionalization step researchgate.net.

The dual functionality of this compound—the reactive thiol and the more stable ether group—makes it a valuable building block or intermediate. The thiol end can be selectively reacted while the methoxy (B1213986) group remains intact, allowing for the introduction of its specific structural motif into a target molecule.

Contributions to Aroma and Flavor Science through Precursor Studies

Volatile sulfur compounds, particularly polyfunctional thiols, are renowned for their potent influence on the aroma of foods and beverages, even at exceptionally low concentrations (ng/L levels) researchgate.netunimi.it. They are key contributors to the desirable "varietal" character of many products, most notably wine unimi.it.

Role as Precursor Compounds in Fermentation Processes

The intense aromas associated with many volatile thiols are not typically present in their free form in the raw materials, such as grape juice unimi.itmdpi.com. Instead, they exist as non-volatile, odorless precursors, primarily as S-cysteine or S-glutathione conjugates unimi.itmdpi.com. During fermentation, yeast enzymes, specifically those with carbon-sulfur β-lyase activity, cleave these conjugates to release the free, volatile thiol unimi.itmdpi.com.

This well-established biogenetic pathway suggests that this compound could contribute to the aroma profile of a fermented product if its corresponding S-cysteine or S-glutathione precursor is present in the fermentation medium. The metabolic action of yeast would be essential for its release and subsequent sensory impact. Studies have shown that different yeast strains release varying amounts of volatile thiols from the same precursor pool, indicating that the choice of yeast is a critical factor in shaping the final aroma profile bio-conferences.org. While many thiols like 3-mercaptohexan-1-ol (grapefruit, passion fruit) and 4-mercapto-4-methylpentan-2-one (box tree, blackcurrant) are well-studied, the formation of this compound would follow the same fundamental mechanism of precursor cleavage during fermentation unimi.itbio-conferences.org.

Methodologies for Aroma Precursor Quantification

Quantifying volatile thiols and their non-volatile precursors is analytically challenging due to their very low concentrations and the complexity of the food matrix unimi.it. Several specialized methods have been developed to achieve the necessary sensitivity and selectivity.

A classic approach for the selective extraction and concentration of thiols involves the use of an organomercury compound, such as p-hydroxymercuribenzoic acid (pHMB). The thiols bind to the mercury, allowing them to be separated from the matrix, and are subsequently released for analysis ethz.ch. However, due to the hazardous nature of mercury compounds, alternative methods are often preferred unimi.itresearchgate.net.

Modern quantification techniques typically involve derivatization of the thiol group to improve its stability and chromatographic behavior, followed by gas chromatography-mass spectrometry (GC-MS) unimi.it. A common derivatizing agent is pentafluorobenzyl bromide unimi.it. The most accurate and reliable method for quantification is the Stable Isotope Dilution Assay (SIDA), which uses a synthesized, isotopically labeled version of the target analyte as an internal standard mdpi.comresearchgate.net. This approach corrects for analyte losses during sample preparation and analysis.

In the analysis of polyfunctional thiols, structural isomers are sometimes employed as internal standards. For instance, 4-methoxy-2-methylbutane-2-thiol, an isomer of the title compound, has been used as an internal standard for the quantification of other key thiols in beer and wine fermentation studies acs.orgmdpi.com.

Table 1: Common Methodologies in Thiol Analysis

| Methodology | Principle | Key Features | Reference |

|---|---|---|---|

| Organomercury Complexation | Selective binding of thiols to an organomercury salt (e.g., pHMB) for extraction and concentration. | Highly selective for thiols but involves hazardous materials. | ethz.ch |

| Derivatization with PFBBr | Reaction of the thiol with pentafluorobenzyl bromide (PFBBr) to form a stable derivative suitable for GC analysis. | Improves chromatographic properties and detection sensitivity (e.g., using NCI-MS). | unimi.it |

| Stable Isotope Dilution Assay (SIDA) | Addition of a known quantity of a stable-isotope-labeled version of the analyte at the start of sample preparation. | Considered the gold standard for accuracy; corrects for matrix effects and analyte loss. | mdpi.comresearchgate.net |

| Extractive Alkylation | Simultaneous extraction and derivatization of thiols from the sample matrix. | Can reduce sample preparation time and prevent analyte degradation. | researchgate.net |

Development of Enzyme Inhibitors and Analogues with Thiol Functionality

The thiol group is a critical functional moiety in many biological systems. Thiol-dependent enzymes, such as cysteine proteases, rely on the nucleophilic character of a cysteine residue's thiol group for their catalytic activity researchgate.net. This makes the thiol group a prime target for the design of enzyme inhibitors. Thiol-containing compounds can inhibit these enzymes through either reversible or irreversible modification of the active site thiol researchgate.net.

Furthermore, many metalloenzymes, which contain essential metal ions (e.g., zinc), can be targeted by thiol compounds. The sulfur atom can coordinate with the metal ion in the active site, displacing key substrates or water molecules and thereby inhibiting the enzyme's function tandfonline.com.

Given these principles, this compound represents a potential scaffold for the development of enzyme inhibitors. Its thiol group could be directed to interact with the active site of a target enzyme. The rest of the molecule (the 2-methoxy-3-methylbutyl portion) could be further modified to enhance binding affinity and selectivity for the target enzyme, a common strategy in medicinal chemistry and drug development bohrium.comnih.gov. While specific inhibitory activity for this compound has not been reported, numerous studies demonstrate the effectiveness of other thiol-containing analogues as potent inhibitors for various enzyme classes tandfonline.comnih.gov.

Table 2: Examples of Thiol-Containing Enzyme Inhibitors

| Inhibitor Class/Example | Target Enzyme Class | Mechanism Principle | Reference |

|---|---|---|---|

| Thiol Carboxylic Acids | Metallo-β-lactamases (MBLs) | The thiol group coordinates to the zinc ions in the active site, disrupting the catalytic mechanism. | tandfonline.com |

| Vinyl Sulfones | Cysteine Proteases | Acts as a Michael acceptor, leading to irreversible covalent modification of the catalytic cysteine thiol. | nih.gov |

| Simple Thiols | Astacus Protease (a metalloendopeptidase) | Reversible inhibition, with some thiols like cysteine acting as weak chelators of the active site metal ion. | |

| Peptidomimetic Thiols | Caspases, Cathepsins | Designed to mimic the natural substrate, with the thiol group positioned to interact with the active site. | researchgate.net |

Integration into Organosilicon and Organoselenium Chemistry

The unique properties of silicon and selenium have led to the development of specialized branches of chemistry focused on incorporating these elements into organic molecules, yielding materials and reagents with novel characteristics.

The integration of this compound into organosilicon chemistry is readily achievable through the highly efficient thiol-ene reaction nih.gov. This "click" reaction allows for the straightforward addition of the thiol to a vinylsilane or any other silicon-containing compound bearing an alkene group nih.govresearchgate.net. This process is a primary method for synthesizing organosilicon-thioether compounds and for functionalizing the surface of silicone-based materials nih.govresearchgate.net. The reaction's tolerance to various functional groups means that the methoxy group on this compound would not interfere, making it a suitable candidate for creating functional polysiloxanes or carbosilane structures nih.govunifi.it.

In organoselenium chemistry , selenium is often studied in parallel with its lighter group-16 counterpart, sulfur unifi.itnih.gov. Selenols (R-SeH), the selenium analogs of thiols, are known to be more acidic and more nucleophilic than the corresponding thiols unifi.it. While direct reactions involving this compound in this field are not prominently documented, its chemistry provides a model for its selenium analog, 2-Methoxy-3-methylbutane-1-selenol. Synthetic methods exist for the creation of organoselenium compounds directly from elemental selenium and organic halides, which could be adapted for the synthesis of selenium-containing versions of this molecule nih.gov. The resulting selenoether would be expected to exhibit distinct reactivity compared to its thioether analog, a property exploited in the design of novel reagents and biologically active compounds nih.govresearchgate.net.

Q & A

Q. What are the recommended laboratory synthesis methods for 2-Methoxy-3-methylbutane-1-thiol?

To synthesize this compound, nucleophilic substitution reactions are commonly employed. For example, reactions involving thiol precursors with methoxy-containing alkyl halides under basic conditions (e.g., potassium carbonate) can yield the target compound. Optimization of reaction time, temperature (e.g., reflux at 80–100°C), and solvent polarity is critical. Characterization via H NMR (δ4.7 for methoxy protons) and FT-IR (C-S stretch near 600–700 cm) is recommended to confirm purity . Parallel procedures for analogous thiols, such as refluxing with ethanol and water, can guide reaction setup .

Q. What safety protocols are essential for handling this compound?

Researchers must use chemical-resistant gloves (nitrile or neoprene), lab coats, and respirators if ventilation is inadequate. Storage should be in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation. Avoid exposure to light, heat, or reactive metals. Emergency protocols (e.g., neutralization with weak bases) should be pre-established .

Q. Which analytical techniques are optimal for characterizing this compound?

- GC-MS : To assess purity and identify volatile by-products (e.g., using a DB-5 column with He carrier gas) .

- NMR Spectroscopy : H and C NMR to resolve methoxy (δ3.2–3.5) and thiol-related proton environments .

- FT-IR : Confirm S-H (2550–2600 cm) and methoxy C-O (1050–1150 cm) stretches .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) for molecular ion validation (theoretical MW: 134.24 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize by-products?

Optimize parameters using a factorial design:

- Catalyst Screening : Test bases (KCO, NaH) for improved nucleophilic substitution efficiency .

- Solvent Polarity : Compare DMF (polar aprotic) vs. THF (moderate polarity) to balance reaction rate and by-product formation .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and thermal degradation .

Q. What strategies mitigate oxidative degradation during long-term storage?

- Additive Stabilization : Incorporate antioxidants (e.g., BHT at 0.1% w/w) to inhibit radical-mediated oxidation .

- Packaging : Use amber glass vials with PTFE-lined caps to limit light and moisture exposure .

- Periodic Purity Checks : Monitor via TLC (silica gel, hexane:ethyl acetate 8:2) to detect degradation products .

Q. How to resolve contradictions in reported spectral data for this compound?

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT/B3LYP/6-31G*) .

- Isotopic Labeling : Use deuterated solvents (CDCl) to eliminate solvent interference in NMR .

- Collaborative Reproducibility : Share raw spectral data via platforms like NIST Chemistry WebBook to align interpretations .

Q. How can researchers analyze trace by-products in synthesis mixtures?

Q. What computational methods predict the compound’s reactivity and stability?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S-H and methoxy C-O bonds to assess stability .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility in reaction media .

Data Contradiction Analysis

Example Issue : Discrepancies in reported boiling points or spectral peaks.

Resolution Workflow :

Source Evaluation : Prioritize peer-reviewed journals over vendor catalogs (e.g., NIST data over vendor SDS) .

Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to isolate variables .

Meta-Analysis : Aggregate data from multiple studies (e.g., CAS Common Chemistry) to identify consensus values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.